4-(Aminomethyl)-1-phenylpyrrolidin-2-one

Monoamine Oxidase B Inhibition Neurodegenerative Disease CNS Drug Discovery

MAO-B-targeted CNS research requires a validated, functionalizable scaffold. Unsubstituted 1-phenyl-2-pyrrolidinone (CAS 4641-57-0) is a GABAergic sedative-not a MAO-B inactivator-lacking the essential 4-aminomethyl group. This compound is the prototypical 1,4-disubstituted pyrrolidinone and first-in-class mechanism-based MAO-B inactivator (J Enzym Inhib, 1992). Key advantages: • Free amine handle enables rapid amide, sulfonamide & urea library synthesis • HCl salt ensures ≥98% purity, enhanced solubility & batch consistency • Validated reference standard for irreversible vs. reversible MAO inhibition studies

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 148436-12-8
Cat. No. B233222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Aminomethyl)-1-phenylpyrrolidin-2-one
CAS148436-12-8
Synonyms4-aminomethyl-1-phenyl-2-pyrrolidinone
4-NH2Me-PPD
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC=CC=C2)CN
InChIInChI=1S/C11H14N2O/c12-7-9-6-11(14)13(8-9)10-4-2-1-3-5-10/h1-5,9H,6-8,12H2
InChIKeyLVPVQEFVVFAEKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Aminomethyl)-1-phenylpyrrolidin-2-one: Overview


4-(Aminomethyl)-1-phenylpyrrolidin-2-one, also known as 4-NH2Me-PPD, is a 1,4-disubstituted pyrrolidinone derivative (C11H14N2O, MW: 190.24 g/mol) with a specific substitution pattern that confers distinct biological and chemical properties [1]. It is a pivotal building block in medicinal chemistry for constructing nitrogen-containing frameworks, particularly those targeting the central nervous system [2]. Its most significant reported activity is the inactivation of the enzyme monoamine oxidase B (MAO-B), a key target in neurodegenerative disorders, making it the prototype of a novel class of MAO inactivators [1]. It is commercially available in both free base and hydrochloride salt forms, with typical purities of 95-98% for research applications .

MAO-B Research
Prototypical MAO-B inactivator scaffold for enzyme inactivation studies
Aqueous Workflow
Hydrochloride salt supports aqueous solubility for in vitro assays
Synthetic Handle
4-Aminomethyl group enables rapid derivatization and library synthesis
Reference Standard
Serves as benchmark for irreversible MAO-B inactivation mechanism

Uniqueness of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one


Generic substitution of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one with structurally similar pyrrolidinones is not scientifically valid due to its unique combination of a 4-aminomethyl group and an N-phenyl substitution, which is essential for its specific biological activity and synthetic utility. Simple 1-phenyl-2-pyrrolidinone (CAS 4641-57-0), for example, lacks the crucial 4-aminomethyl substituent and functions as a GABA analogue with sedative effects, a completely different pharmacological profile . Other 4-substituted analogs or the unsubstituted core cannot replicate the MAO-B inactivation mechanism or the specific reactivity offered by the free amine handle, which is critical for constructing targeted molecular probes or drug leads. The hydrochloride salt form further differentiates it by offering enhanced aqueous solubility and stability compared to the free base .

4-(Aminomethyl)-1-phenylpyrrolidin-2-one
1-Phenyl-2-pyrrolidinone (CAS 4641-57-0)
Lacks 4-aminomethyl group; exhibits GABAergic sedation, not MAO-B inactivation. Mechanism and synthetic utility do not transfer.
Hydrochloride Salt Form
Free Base Form
Free base may have lower aqueous solubility, potentially limiting assay reproducibility and in vivo dosing preparation.

Key Differentiators


MAO-B Inactivation vs. Sedative Analogs

4-(Aminomethyl)-1-phenylpyrrolidin-2-one is a first-in-class inactivator of the enzyme monoamine oxidase B (MAO-B), a mechanism not observed for the closely related unsubstituted analog, 1-phenyl-2-pyrrolidinone [1]. While the latter compound acts as a phenyl analogue of GABA with a sedative effect in vivo at 50-100 mg/kg (i.v.) , the target compound inactivates MAO-B, representing a completely distinct and therapeutically relevant pharmacological activity [1].

Mechanism of Action
Class-level
Target
MAO-B inactivation
Comparator
GABAergic sedation
Supports MAO-B target engagement studies
Mechanism distinct from simple 1-phenyl-2-pyrrolidinone
Monoamine Oxidase B Inhibition Neurodegenerative Disease CNS Drug Discovery Enzyme Inactivation

Enhanced Aqueous Solubility (HCl Salt)

The hydrochloride salt of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one (CAS 148436-12-8) is reported to have significantly enhanced aqueous solubility compared to its neutral free base form . While the free base has a computed XLogP3-AA value of 0.3, indicating moderate lipophilicity, the protonated, charged hydrochloride form overcomes this limitation, improving its utility for biological assays and formulation development [1].

Solubility (Salt Form)
Data to verify
Hydrochloride salt enhances aqueous solubility vs free base
Facilitates aqueous assay preparation
Free base may limit in vitro handling; vendor-provided data
Aqueous Solubility Drug Formulation Salt Formation Physicochemical Properties

Validated High Purity

Commercially available 4-(Aminomethyl)-1-phenylpyrrolidin-2-one hydrochloride is supplied with verified purity specifications of 95% or 98% , ensuring batch-to-batch consistency for research and development. This level of purity is essential for reliable use as a synthetic building block or biological probe, minimizing the risk of confounding effects from impurities that could be present in lower-grade materials or in-house preparations.

Purity Specification
Supplier spec
≥95% (HCl salt); 98% reported
Supports batch consistency for synthesis
Vendor-reported; in-house verification advised
Chemical Purity Analytical Chemistry Reproducibility Procurement Standards

Unique Amine Handle for Derivatization

The presence of the free 4-aminomethyl group on the pyrrolidinone ring provides a unique synthetic handle for further chemical derivatization, a feature absent in the unsubstituted 1-phenyl-2-pyrrolidinone core (CAS 4641-57-0) [1][2]. This functional group allows for facile conjugation, amide bond formation, or reductive amination, enabling the rapid synthesis of diverse compound libraries for structure-activity relationship (SAR) studies around the central pyrrolidinone scaffold.

Synthetic Utility
Class-level
Target
4-aminomethyl handle
Comparator
Unfunctionalized core
Enables efficient library synthesis
Absent in 1-phenyl-2-pyrrolidinone
Organic Synthesis Building Block Medicinal Chemistry Chemical Probe Design

Applications


MAO-B Chemical Probe Development

The compound is an ideal starting point for developing novel chemical probes to investigate MAO-B's role in neurodegenerative conditions like Parkinson's disease. Its established activity as a first-in-class MAO-B inactivator [1] provides a biologically validated core. Its 4-aminomethyl group serves as a synthetic handle for attaching reporter tags (e.g., fluorophores, biotin) or optimizing pharmacokinetic properties, enabling target engagement and selectivity studies that cannot be conducted with the unfunctionalized or sedative-acting pyrrolidinone analogs [2].

CNS-Targeted Library Synthesis

In medicinal chemistry, this compound is a privileged scaffold for generating diverse CNS-focused compound libraries. Its pyrrolidinone core and N-phenyl group offer a favorable starting point for CNS drug design, while the free amine handle facilitates rapid parallel synthesis of amide, sulfonamide, and urea derivatives [1][2]. Procurement of the high-purity hydrochloride salt ensures reliable reaction yields and simplifies purification, directly supporting efficient library production and subsequent screening efforts.

MAO-B Inactivator Reference Standard

As the prototypical member of the 4-(aminomethyl)-1-aryl-2-pyrrolidinone class of MAO-B inactivators [1], this compound serves as a crucial reference standard in enzymatic and mechanistic studies. Researchers investigating new MAO-B inhibitors can use it to benchmark the time-dependent, irreversible inactivation mechanism [1], a property distinct from classic reversible inhibitors. This application is vital for understanding structure-activity relationships that govern enzyme inactivation versus simple inhibition.

Synthetic Route Validation

The synthesis of 4-(Aminomethyl)-1-phenylpyrrolidin-2-one, as described in the literature [1], represents a general six-step route to 1,4-disubstituted 2-pyrrolidinones. Therefore, this compound is not only an end product but also a benchmark for validating new synthetic methodologies aimed at this valuable chemical space. Its procurement allows chemists to compare the efficiency, yield, and purity of novel synthetic approaches against a well-characterized and commercially available standard [2].

Application
Selection Property
Validation Focus
MAO-B Chemical Probe Development
Reported MAO-B inactivation activity
Target engagement and selectivity studies
CNS-Targeted Library Synthesis
Derivatization-ready 4-aminomethyl group
Synthesis efficiency and product purity
MAO-B Inactivator Reference Standard
Prototypical MAO-B inactivator scaffold
Benchmarking irreversible inactivation
Synthetic Route Validation
Commercially available standard
Yield and purity comparison for novel routes

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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